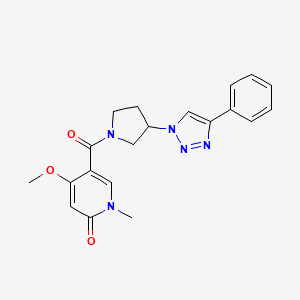
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one is not fully understood. However, it has been suggested that the compound may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic activities. Additionally, it has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its potential for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. Additionally, it has shown promising results in animal models and has potential for the development of new therapeutic agents.
However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, its potential for toxicity and side effects needs to be thoroughly investigated before it can be considered for clinical use.
Orientations Futures
There are several future directions for the research on 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one. One direction is to further investigate its mechanism of action and pharmacological properties. Another direction is to explore its potential for the treatment of other neurological and psychiatric disorders. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of piperidine with p-tolyl chloroformate, followed by the addition of 2-amino-1,3,4-thiadiazole-5-carboxylic acid and triethylamine. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one has shown potential therapeutic applications in various fields of scientific research. It has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, it has been shown to have potential for the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-2-4-13(5-3-12)21-10-15(20)19-8-6-14(7-9-19)22-16-18-17-11-23-16/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVJTHUWVXZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901731.png)

![1-[(E)-2-nitroethenyl]-3-phenoxybenzene](/img/structure/B2901733.png)




![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B2901744.png)


![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B2901748.png)
